molecular formula C20H22ClN3O3S2 B2425946 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 893790-14-2

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2425946
CAS No.: 893790-14-2
M. Wt: 451.98
InChI Key: VDDQVRAEGOJFOU-UHFFFAOYSA-N
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Description

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by its unique structural features, which include a butyl group, a dioxido-thiadiazine ring, and a chloro-methylphenyl acetamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is the carbonic anhydrase (CA) enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

The compound acts as an inhibitor of the carbonic anhydrase enzyme. It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in the production of bicarbonate and protons.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. Primarily, it disrupts the bicarbonate buffer system , which is crucial for maintaining pH balance in the body. It also affects the carbon dioxide transport mechanism , as carbonic anhydrase plays a key role in converting carbon dioxide into a form that can be easily transported in the blood .

Result of Action

The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate and protons, disrupting pH balance and carbon dioxide transport. This can have various effects at the molecular and cellular level, depending on the specific tissues and systems affected. For instance, in the context of tuberculosis, the most effective inhibitors of the enzyme can effectively inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzo[e][1,2,4]thiadiazine ring. This can be achieved through the reaction of a substituted aniline with sulfur and an oxidizing agent under controlled conditions.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, where the thiadiazine intermediate is treated with a butylating agent such as butyl bromide in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the acylation of the thiadiazine derivative with 5-chloro-2-methylphenyl acetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and butyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[e][1,2,4]thiadiazine Derivatives: Compounds with similar thiadiazine rings but different substituents.

    Acetamide Derivatives: Compounds with acetamide moieties but different aromatic or aliphatic groups.

Uniqueness

The uniqueness of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the butyl group, dioxido-thiadiazine ring, and chloro-methylphenyl acetamide moiety makes it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-16-12-15(21)10-9-14(16)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDQVRAEGOJFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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